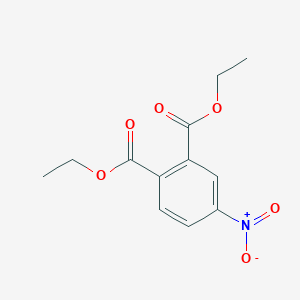

Diethyl 4-nitrophthalate

Vue d'ensemble

Description

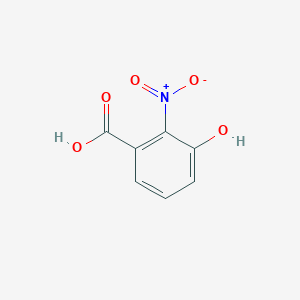

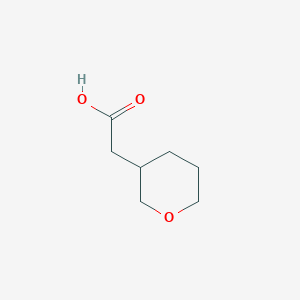

Diethyl 4-nitrophthalate is a chemical compound that is related to the phthalate family, which are esters of phthalic acid. This compound is characterized by the presence of a nitro group attached to the benzene ring of the phthalate structure. The papers provided do not directly discuss this compound, but they do provide insights into related compounds and their reactivity, which can be informative for understanding the properties and potential reactions of this compound.

Synthesis Analysis

The synthesis of related compounds such as diethyl [nitro(diazo)methyl]phosphonate is described, which involves reactions with various alkenes to produce cyclopropyl α-nitrophosphonates . Another synthesis route involves Michael addition of nitroalkanes to ethyl (2-diethoxyphosphoryl)acrylate, followed by transformation and cyclization to yield various lactones and lactams . These methods suggest that similar strategies could potentially be applied to synthesize this compound or its derivatives.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the provided papers, the structure of a related compound, 4-nitrophenyl[bis(ethylsulfonyl)]methane, is studied in detail. The crystal structure of its complex with 1,5,7-triazabicyclo[4.4.0]dec-5-ene reveals ion pair formation and hydrogen bonding . This information can be useful in predicting the behavior of this compound in various environments, as the presence of functional groups like nitro and ester can influence molecular interactions.

Chemical Reactions Analysis

The reactivity of diethyl [nitro(diazo)methyl]phosphonate with alkenes and the photochemical reaction kinetics of diethyl phthalate with N (III) species provide insights into the types of chemical reactions that this compound may undergo. For instance, the photochemical study shows that hydroxyl radicals can attack the aromatic ring of diethyl phthalate, leading to the formation of hydroxylated products . This suggests that this compound could also be susceptible to similar reactions under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the behavior of related compounds. For example, the kinetics and mechanisms of reactions involving diethyl phthalate and N (III) species in the atmospheric aqueous environment are explored, providing data on reaction rate constants and quantum yields . The catalytic activity of 4-nitrophthalic acid in imino Diels-Alder reactions also hints at the potential reactivity of the nitro group in this compound. These studies contribute to a better understanding of how this compound might behave under different chemical conditions.

Applications De Recherche Scientifique

1. Environmental Impact and Treatment

Diethyl 4-nitrophthalate, a type of phthalate ester, has been examined for its effects on environmental systems, particularly in wastewater treatment. Studies have investigated how hazardous organic pollutants, including phthalate esters like diethyl phthalate, influence the performance of activated sludge systems used in wastewater treatment (Tokuz, 1991). The research shows that while these systems can tolerate high concentrations of phthalate esters, their presence can lead to changes in effluent chemical oxygen demand (COD) and solids losses due to alterations in the sludge's settling characteristics.

2. Chemical and Electrochemical Properties

The chemical and electrochemical properties of compounds related to this compound have been studied, with a focus on their use in electropolymerizable materials. Research on metal-free and metallophthalocyanines, which are structurally related to this compound, has revealed insights into their electrochemical behavior and potential applications in materials science (Bıyıklıoğlu et al., 2014).

3. Toxicity and Health Impact Studies

Several studies have investigated the toxic effects of diethyl phthalate, a closely related compound, on different biological systems. For instance, research on the freshwater fish Oreochromis mossambicus revealed that exposure to diethyl phthalate can lead to significant changes in hematological parameters, indicating its toxic action even at sub-lethal concentrations (Sepperumal & Saminathan, 2013). This study highlights the potential environmental and health risks associated with exposure to such compounds.

4. Applications in Catalysis

Research into the use of 4-nitrophthalic acid, structurally similar to this compound, has shown its effectiveness as a catalyst in chemical reactions. For example, it has been used successfully in the imino Diels-Alder reaction, a crucial process in organic synthesis, demonstrating its potential utility in various chemical manufacturing processes (Srinivasa et al., 2008).

Mécanisme D'action

Mode of Action

One study suggests that certain activated aromatic nitro groups can be readily displaced by phenolate and thiophenolate anions to form various aromatic ethers and thioethers . This implies that Diethyl 4-nitrophthalate might interact with its targets through a nucleophilic displacement reaction.

Safety and Hazards

Propriétés

IUPAC Name |

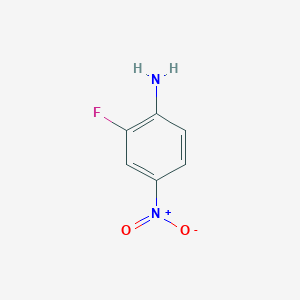

diethyl 4-nitrobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c1-3-18-11(14)9-6-5-8(13(16)17)7-10(9)12(15)19-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHULZILVTOTTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294592 | |

| Record name | diethyl 4-nitrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2050-19-3 | |

| Record name | NSC97251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 4-nitrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)